NSC117079

Beschreibung

Eigenschaften

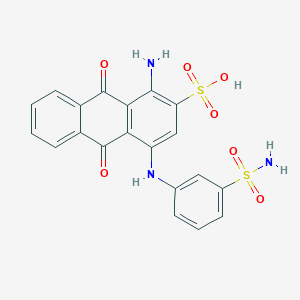

IUPAC Name |

1-amino-9,10-dioxo-4-(3-sulfamoylanilino)anthracene-2-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O7S2/c21-18-15(32(28,29)30)9-14(23-10-4-3-5-11(8-10)31(22,26)27)16-17(18)20(25)13-7-2-1-6-12(13)19(16)24/h1-9,23H,21H2,(H2,22,26,27)(H,28,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSBZAWDPSTOEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)N)S(=O)(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of NSC117079: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC117079 is a small molecule compound identified as a potent and selective inhibitor of the PH (Pleckstrin Homology) domain and Leucine-rich repeat Protein Phosphatase (PHLPP) family of serine/threonine phosphatases, specifically PHLPP1 and PHLPP2. Its mechanism of action is centered on the direct inhibition of PHLPP's phosphatase activity and the downregulation of PHLPP protein expression, leading to the hyperphosphorylation and activation of key pro-survival signaling molecules. This guide provides an in-depth technical overview of the molecular mechanisms of this compound, detailing its effects on critical signaling pathways, summarizing quantitative data, and providing cited experimental methodologies.

Introduction to PHLPP and its Role in Cellular Signaling

The PHLPP family, consisting of isoforms PHLPP1 and PHLPP2, are crucial negative regulators of several signaling pathways that govern cell survival, proliferation, and apoptosis.[1] These phosphatases are members of the PPM (Protein Phosphatase Magnesium/manganese-dependent) family and are characterized by their unique domain structure, which includes a PH domain, a leucine-rich repeat (LRR) domain, and a C-terminal PP2C phosphatase domain.[2][3]

The primary and most well-characterized function of PHLPP is the dephosphorylation of the hydrophobic motif of the AGC kinase family members, which includes the pro-survival kinase Akt and Protein Kinase C (PKC).[1] By dephosphorylating Akt at Serine 473 (in Akt1), PHLPP terminates Akt signaling, which in turn promotes apoptosis and suppresses tumor growth.[4] Similarly, dephosphorylation of PKC by PHLPP leads to its destabilization and degradation. Due to their role in antagonizing pro-survival pathways, PHLPPs are considered bona fide tumor suppressors.

Core Mechanism of Action of this compound

This compound exerts its cellular effects through a dual mechanism targeting PHLPP:

-

Direct Inhibition of Phosphatase Activity: this compound acts as a direct inhibitor of the catalytic activity of both PHLPP1 and PHLPP2. It is predicted to be an uncompetitive inhibitor that binds to a hydrophobic cleft near the active site of the PP2C domain. This direct inhibition prevents PHLPP from dephosphorylating its downstream targets.

-

Downregulation of PHLPP Expression: In addition to inhibiting its activity, this compound has been observed to reduce the messenger RNA (mRNA) and protein levels of both PHLPP1 and PHLPP2. The precise mechanism for this downregulation is still under investigation but may involve transcriptional repression or a decrease in protein stability.

This dual action ensures a robust and sustained inhibition of PHLPP function, leading to the hyperactivation of its downstream signaling pathways.

Impact on Key Signaling Pathways

The inhibition of PHLPP by this compound has profound effects on at least two major signaling cascades: the PI3K/Akt pathway and the PKC signaling pathway.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Upon activation by growth factors, Akt is phosphorylated at two key sites: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the hydrophobic motif by mTORC2. Full activation of Akt requires phosphorylation at both sites.

This compound, by inhibiting PHLPP, prevents the dephosphorylation of Akt at Ser473. This leads to a rapid and sustained increase in the levels of phosphorylated Akt (p-Akt), thereby promoting the downstream signaling events that drive cell survival and inhibit apoptosis.

The Protein Kinase C (PKC) Signaling Pathway

Conventional and novel PKC isoforms require phosphorylation at their hydrophobic motif for their stability and function. PHLPP directly dephosphorylates this site, targeting PKC for degradation. By inhibiting PHLPP, this compound stabilizes PKC, leading to increased levels of phosphorylated and active PKC. This can have varied cellular consequences depending on the specific PKC isoform and cellular context.

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the available data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC₅₀ (µM) | Reference |

| PHLPP1 & PHLPP2 | In vitro phosphatase assay | ~5 |

Table 2: Cellular Activity of this compound

| Cellular Effect | Cell Type | Concentration (µM) | Outcome | Reference |

| Increased Akt phosphorylation (S473) | Cos7 cells | 30 (IC₅₀) | Increased p-Akt levels | |

| Increased Akt phosphorylation (S473) | Rat cortical neurons | 10 - 50 | Dose-dependent increase in p-Akt | |

| Promotion of chondrocyte maturation | Mouse chondrocytes | 4 (IC₅₀) | Increased glycosaminoglycan production | |

| Inhibition of PHLPP signaling | Mammalian cells | ~50 | Cytoprotection from etoposide-induced apoptosis |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro PHLPP Phosphatase Assay (Malachite Green Assay)

This assay measures the phosphatase activity of purified PHLPP by detecting the release of inorganic phosphate from a phosphopeptide substrate.

Materials:

-

Purified recombinant PHLPP1 or PHLPP2 enzyme

-

Phosphopeptide substrate (e.g., a peptide mimicking the Akt hydrophobic motif phosphorylation site)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT

-

This compound stock solution (in DMSO)

-

Malachite Green Reagent

-

Phosphate standards

-

96-well microplate

Procedure:

-

Prepare a phosphate standard curve using a series of known phosphate concentrations.

-

Prepare reaction mixtures in a 96-well plate. For each reaction, add:

-

Assay Buffer

-

Purified PHLPP enzyme (at a final concentration in the linear range of the assay)

-

This compound at various concentrations (or DMSO for control)

-

-

Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the phosphopeptide substrate to each well.

-

Incubate the plate at 30°C for 20-30 minutes.

-

Stop the reaction by adding the Malachite Green Reagent to each well.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at ~620 nm using a microplate reader.

-

Calculate the amount of phosphate released by comparing the absorbance to the phosphate standard curve.

-

Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot Analysis of Akt Phosphorylation

This protocol details the detection of increased Akt phosphorylation at Ser473 in cultured cells following treatment with this compound.

Materials:

-

Cell line of interest (e.g., primary rat cortical neurons, chondrocytes)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: rabbit anti-p-Akt (Ser473) and rabbit anti-total Akt

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve the cells for 2-4 hours, if necessary, to reduce basal Akt phosphorylation.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a specified time (e.g., 30 minutes). Include a DMSO vehicle control.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane of the first set of antibodies.

-

Re-probe the membrane with the primary antibody against total Akt to serve as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for p-Akt and total Akt using densitometry software.

-

Normalize the p-Akt signal to the total Akt signal for each sample.

-

Conclusion

The core mechanism of action of this compound is the multifaceted inhibition of the PHLPP1 and PHLPP2 phosphatases. By both directly blocking their catalytic activity and reducing their cellular expression, this compound effectively removes a key brake on the pro-survival Akt and PKC signaling pathways. This leads to the hyperphosphorylation and activation of these kinases, promoting cellular outcomes such as survival, proliferation, and differentiation. The detailed understanding of this mechanism is crucial for the rational design and application of this compound and other PHLPP inhibitors in therapeutic contexts, including oncology, neurodegenerative diseases, and regenerative medicine. Further research is warranted to fully elucidate the precise molecular interactions between this compound and PHLPP, as well as the detailed mechanism behind its regulation of PHLPP expression.

References

NSC117079 as a PHLPP1/2 Inhibitor: A Technical Guide

Introduction

The Pleckstrin Homology (PH) domain Leucine-rich repeat Protein Phosphatases, PHLPP1 and PHLPP2, are critical regulators within cellular signaling networks.[1] As members of the PPM family of serine/threonine phosphatases, they are key negative regulators of pro-survival pathways, primarily by terminating signals propagated by AGC kinases like Akt and Protein Kinase C (PKC).[1][2] PHLPPs function by dephosphorylating the hydrophobic motif of their substrates, a crucial step for kinase inactivation.[3] For instance, PHLPP directly dephosphorylates Akt at serine 473 (Ser473), curtailing its activity and promoting apoptosis.[1] Due to their role in suppressing growth factor-induced signaling, PHLPPs are considered tumor suppressors, and their inhibition has emerged as a therapeutic strategy for conditions where enhanced cell survival and anabolic activity are desired, such as neurodegenerative diseases and osteoarthritis.

NSC117079 is a small molecule compound identified as a selective inhibitor of both PHLPP1 and PHLPP2. It serves as a critical tool for elucidating the complex roles of PHLPP phosphatases and represents a lead compound for therapeutic development in diseases characterized by suppressed cell survival pathways. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, effects on signaling pathways, quantitative data, and relevant experimental protocols.

Mechanism of Action

This compound exerts its inhibitory effect on PHLPP1/2 through a dual mechanism, leading to a robust and sustained increase in the phosphorylation of PHLPP substrates.

-

Direct Inhibition of Phosphatase Activity : this compound directly inhibits the catalytic activity of PHLPP1 and PHLPP2. Kinetic analyses have suggested an uncompetitive or noncompetitive mode of inhibition. By binding to the PHLPP-substrate complex, it prevents the dephosphorylation of key targets like Akt and PKC. This direct action results in a rapid increase in the phosphorylation of these substrates, observed within 30 minutes of treatment in cellular models.

-

Downregulation of PHLPP Expression : In addition to acute inhibition, prolonged exposure to this compound has been shown to reduce the transcript and protein levels of both PHLPP1 and PHLPP2 in chondrocytes. This secondary effect extends the functional inhibition of the phosphatases, ensuring a more sustained signaling output from pathways like the Akt cascade.

Core Signaling Pathways Modulated by this compound

The primary consequence of PHLPP inhibition by this compound is the hyperactivation of the Akt signaling pathway, a central node for cell survival, proliferation, and metabolism.

The PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is the most well-characterized target of PHLPP regulation. Growth factor signaling activates PI3K, leading to the phosphorylation of Akt at two key sites: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2. Full activation of Akt requires phosphorylation at both sites. PHLPP1 and PHLPP2 specifically dephosphorylate the Ser473 site, thus acting as a crucial "off-switch".

By inhibiting PHLPP, this compound prevents the dephosphorylation of p-Akt (Ser473), leading to its sustained activation. This enhanced Akt activity promotes cell survival by inhibiting pro-apoptotic proteins (e.g., via FOXO transcription factors) and stimulates protein synthesis and cell growth through downstream effectors like mTOR. The selectivity of this compound is highlighted by its ability to increase phosphorylation at Ser473 without significantly affecting the p-Akt (Thr308) site at lower concentrations.

Other Affected Pathways

-

Protein Kinase C (PKC): PHLPPs also dephosphorylate the hydrophobic motifs of conventional and novel PKC isoforms, which promotes their degradation. This compound can therefore stabilize and enhance PKC signaling.

-

RAF/MEK/ERK Pathway: PHLPPs can negatively regulate the RAF/MEK/ERK signaling pathway by dephosphorylating RAF1. Inhibition with this compound may therefore lead to increased ERK activity in certain contexts.

-

Mst1 Kinase: PHLPP activates the pro-apoptotic kinase Mst1 by removing an inhibitory phosphorylation. Consequently, this compound treatment would suppress Mst1 activity, contributing to its pro-survival effects.

Quantitative Data

The efficacy, selectivity, and pharmacokinetic profile of this compound have been characterized in various studies.

Table 1: In Vitro Efficacy and Selectivity of this compound

| Target | Assay Type | IC50 Value | Selectivity vs. Other Phosphatases | Reference |

| PHLPP2 | In Vitro Phosphatase Activity | ~5 µM | Highly selective vs. PP1 and PP2Cα (IC50 ≈ 100 µM) | |

| PHLPP (Cellular) | Akt (S473) Phosphorylation in COS-7 cells | ~30 µM | Selective for p-Akt S473 over p-Akt T308 at lower concentrations | |

| PHLPP1 vs PHLPP2 | In Vitro Phosphatase Activity | Not specific | Inhibits both isoforms |

Table 2: Pharmacokinetic Properties of this compound in Mice (Intravenous Injection)

| Dose (mg/kg) | Half-life (t½) | Volume of Distribution (VD) (L/kg) | Clearance (mL·kg⁻¹·min⁻¹) | Key Observation | Reference |

| 1.0 | ~1 h | 8 - 14 L/kg | 185.3 | Rapid elimination from bloodstream within 4 hours. | |

| 2.5 | ~1 h | 8 - 14 L/kg | 154.5 | Excreted in urine. | |

| 5.0 | ~1 h | 8 - 14 L/kg | 127.3 | Low VD suggests it remains primarily within the plasma. |

Table 3: Cellular and In Vivo Effects of this compound

| Model System | Effect | Quantitative Measurement | Reference |

| Primary Rat Cortical Neurons | Increased Akt Activation | Dose-dependent increase in p-Akt (S473) | |

| Murine Chondrocytes | Increased Anabolic Activity | 2 to 6-fold increase in p-Akt2 and p-PKC within 30 min | |

| Murine Chondrocytes | Altered Gene/Protein Expression | Increased GAG, Sox9, Collagen 2 production; Decreased Phlpp1/2 levels | |

| Human NP Cells | Increased NP Health Markers | Increased KRT19 gene expression | |

| Osteoarthritis Mouse Model | Cartilage Preservation | Attenuated cartilage degradation and allodynia after intra-articular injection | |

| C57Bl/6 Mice | Increased Cartilage Thickness | 15-25% increase in articular cartilage area one week after intra-articular injection |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

Protocol 1: In Vitro PHLPP Phosphatase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on purified PHLPP.

-

Reagents : Purified recombinant PHLPP1 or PHLPP2 catalytic domain, phosphatase assay buffer (e.g., 50 mM Tris-HCl, 0.1 mM EGTA, 5 mM MnCl₂, 0.1% β-mercaptoethanol, pH 7.5), substrate (e.g., p-Nitrophenyl Phosphate (pNPP) or a synthetic phosphopeptide corresponding to the Akt hydrophobic motif), this compound stock solution in DMSO, 96-well microplate.

-

Procedure : a. Prepare serial dilutions of this compound in the assay buffer. b. In a 96-well plate, add the PHLPP enzyme to the assay buffer containing the different concentrations of this compound or DMSO (vehicle control). Incubate for 15-30 minutes at 30°C. c. Initiate the reaction by adding the substrate (e.g., pNPP). d. Incubate for a defined period (e.g., 30-60 minutes) at 30°C. e. Stop the reaction (e.g., by adding a stop solution like NaOH for pNPP). f. Measure the product formation using a spectrophotometer (e.g., absorbance at 405 nm for pNPP).

-

Data Analysis : Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blotting for Cellular Akt Phosphorylation

This method assesses the ability of this compound to inhibit PHLPP in a cellular context.

Protocol 3: Pharmacokinetic Analysis in Mice

This protocol determines the in vivo stability and distribution of this compound.

-

Animals : Male C57Bl/6J mice.

-

Drug Administration : Formulate this compound in a suitable vehicle. Administer a single dose (e.g., 1.0, 2.5, or 5.0 mg/kg) via intravenous (IV) injection.

-

Sample Collection : Collect blood samples via tail vein or cardiac puncture at multiple time points post-injection (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h). Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation : Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

-

LC-MS/MS Analysis : a. Precipitate proteins from plasma samples (e.g., with acetonitrile). b. Centrifuge to pellet the precipitate and collect the supernatant. c. Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the concentration of this compound.

-

Data Analysis : Plot the plasma concentration of this compound versus time. Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), volume of distribution (VD), and clearance.

Logical Relationships and Conclusions

The action of this compound is multifaceted, involving both direct enzymatic inhibition and downregulation of phosphatase expression. Both mechanisms converge to amplify signaling through pro-survival pathways.

References

An In-depth Technical Guide to the Downstream Signaling Pathways of NSC117079

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC117079 is a small molecule inhibitor of the Pleckstrin Homology Domain Leucine-Rich Repeat Protein Phosphatases 1 and 2 (PHLPP1/2). By targeting these key phosphatases, this compound modulates critical downstream signaling pathways, primarily the Akt, Protein Kinase C (PKC), and Extracellular signal-regulated kinase (ERK) pathways. This guide provides a comprehensive overview of the molecular mechanisms of this compound, its impact on downstream signaling cascades, and its functional consequences, with a particular focus on its chondroprotective effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Introduction

This compound has emerged as a valuable tool for investigating the roles of PHLPP1 and PHLPP2 in cellular signaling and as a potential therapeutic agent in various disease contexts, notably in osteoarthritis. PHLPP isoforms are critical negative regulators of several pro-survival and pro-growth signaling pathways. Their inhibition by this compound leads to the sustained activation of these pathways, offering a promising strategy for promoting tissue regeneration and cell survival. This document serves as a technical resource, consolidating the current understanding of this compound's downstream effects and providing practical information for researchers in the field.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the phosphatase activity of both PHLPP1 and PHLPP2. PHLPP1 and PHLPP2 are serine/threonine phosphatases that specifically dephosphorylate and inactivate key signaling kinases. By inhibiting PHLPP1/2, this compound effectively removes a critical brake on these signaling pathways, leading to their enhanced and sustained activation.

Core Downstream Signaling Pathways

The inhibition of PHLPP1/2 by this compound directly impacts three major downstream signaling pathways:

-

Akt Signaling: PHLPP1 and PHLPP2 are major phosphatases for Akt (also known as Protein Kinase B), specifically dephosphorylating it at the hydrophobic motif (Serine 473 for Akt1). Inhibition of PHLPP by this compound leads to a rapid and sustained increase in Akt phosphorylation, thereby activating its downstream targets involved in cell survival, proliferation, and metabolism.

-

Protein Kinase C (PKC) Signaling: Similar to Akt, conventional and novel PKC isoforms are substrates of PHLPP. This compound-mediated inhibition of PHLPP results in increased phosphorylation and activation of PKC, a key regulator of numerous cellular processes including cell growth, differentiation, and apoptosis.

-

ERK1/2 (MAPK) Signaling: While not a direct substrate, the activity of the ERK1/2 pathway can be modulated by this compound. This is likely due to crosstalk from the activated Akt and PKC pathways. Increased ERK1/2 phosphorylation has been observed following this compound treatment in certain cell types, contributing to its effects on cell proliferation and differentiation.

Below is a graphical representation of the core signaling pathway initiated by this compound.

Quantitative Data

The following tables summarize the available quantitative data regarding the effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Type/System | Reference |

| Cellular IC50 for Akt phosphorylation | ~30 µM | Not specified | [1] |

| Concentration for neutrophil adhesion induction | 30 µM | Human neutrophils | [2] |

Table 2: Effects of this compound on Chondrocyte Gene Expression

| Gene | Effect | Fold Change/Observation | Cell Type | Reference |

| Sox9 | Upregulation | Significantly increased | Primary mouse articular chondrocytes | [3] |

| Col2a1 | Upregulation | Significantly increased | Primary mouse articular chondrocytes | [3] |

| Prg4 (Lubricin) | Upregulation | Significantly increased | Primary mouse articular chondrocytes | |

| Mmp13 | Downregulation | Decreased | Primary mouse articular chondrocytes | |

| Phlpp1 | Downregulation | ~50-70% decrease in protein levels | Primary mouse articular chondrocytes | |

| Phlpp2 | Downregulation | ~50-70% decrease in protein levels | Primary mouse articular chondrocytes |

Table 3: Functional Effects of this compound in Chondrocytes

| Parameter | Effect | Observation | Cell Type | Reference |

| Glycosaminoglycan (GAG) Production | Increased | Stimulated production in maturing chondrocytes | Primary mouse articular chondrocytes | |

| Phosphorylation of PKC and Akt2 | Increased | Increased within 30 minutes of treatment | Primary mouse articular chondrocytes |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning this compound.

Primary Chondrocyte Culture

This protocol describes the isolation and culture of primary articular chondrocytes.

Materials:

-

Articular cartilage source (e.g., neonatal mouse knee joints)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Pronase

-

Collagenase P

-

Phosphate-Buffered Saline (PBS)

-

40 µm cell strainer

-

Culture flasks/plates

Procedure:

-

Aseptically dissect articular cartilage from the source tissue.

-

Mince the cartilage into small pieces.

-

Digest the cartilage pieces with 0.2% Pronase for 1 hour at 37°C.

-

Wash the tissue with PBS and then digest with 0.025% Collagenase-P overnight at 37°C.

-

Pass the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.

-

Wash the cells twice with PBS by centrifugation.

-

Resuspend the chondrocytes in complete culture medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Plate the cells at a high density (e.g., 1 x 10^6 cells/mL) in culture flasks or plates.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for Phosphorylated Proteins

This protocol outlines the steps for detecting phosphorylated Akt, PKC, and ERK in chondrocytes treated with this compound.

Materials:

-

Cultured primary chondrocytes

-

This compound

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-specific and total protein antibodies for Akt, PKC, ERK)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Treat cultured chondrocytes with the desired concentration of this compound for the specified time (e.g., 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.

Glycosaminoglycan (GAG) Assay

This protocol describes the quantification of sulfated GAGs in chondrocyte cultures using the dimethyl methylene blue (DMMB) dye-binding assay.

Materials:

-

Chondrocyte cultures (micromass or pellet cultures)

-

Papain digestion buffer

-

DMMB solution

-

Chondroitin sulfate standards

-

Microplate reader

Procedure:

-

Culture chondrocytes under conditions that promote matrix production (e.g., micromass or pellet culture).

-

Treat the cultures with this compound for the desired duration.

-

Harvest the cell/matrix pellets and digest them with papain overnight at 60°C.

-

Prepare a standard curve using known concentrations of chondroitin sulfate.

-

Add the DMMB solution to the digested samples and standards in a 96-well plate.

-

Immediately read the absorbance at 525 nm using a microplate reader.

-

Calculate the GAG concentration in the samples by comparing their absorbance to the standard curve.

-

Normalize the GAG content to the total protein or DNA content of the culture.

Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps for measuring the expression of chondrocyte-related genes in response to this compound treatment.

Materials:

-

Cultured primary chondrocytes treated with this compound

-

RNA isolation kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers for target genes (Sox9, Col2a1, Prg4, Mmp13, Phlpp1, Phlpp2) and a housekeeping gene (e.g., Gapdh, Actb)

-

qPCR instrument

Procedure:

-

Treat cultured chondrocytes with this compound for the desired time.

-

Isolate total RNA from the cells using a commercial RNA isolation kit.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and gene-specific primers.

-

Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Conclusion

This compound is a potent inhibitor of PHLPP1/2 that activates key downstream signaling pathways, including the Akt, PKC, and ERK pathways. This activity translates into significant functional effects, particularly in chondrocytes, where it promotes an anabolic and anti-catabolic phenotype. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and to dissect the intricate roles of PHLPP phosphatases in health and disease. Further studies are warranted to determine the precise in vitro enzymatic potency of this compound and to optimize its use in preclinical models.

References

The Role of NSC117079 in Chondrocyte Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule NSC117079 and its role in promoting chondrocyte proliferation and maturation. The information compiled herein is intended to support research and development efforts aimed at cartilage regeneration and the treatment of degenerative joint diseases such as osteoarthritis.

Core Mechanism of Action

This compound is a small molecule inhibitor of the Pleckstrin homology domain leucine-rich repeat protein phosphatases 1 and 2 (Phlpp1/2)[1]. These phosphatases act as negative regulators of key anabolic signaling pathways. By inhibiting Phlpp1/2, this compound promotes the phosphorylation and activation of downstream targets, notably Akt2 and Protein Kinase C (PKC)[1][2]. This activation cascade ultimately leads to enhanced chondrocyte proliferation, survival, and increased synthesis of extracellular matrix (ECM) components, while concurrently suppressing matrix degradation[1].

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on chondrocyte signaling, proliferation, and matrix metabolism.

| Parameter | Fold Change / % Increase | Cell/System Type | Reference |

| Signaling Events | |||

| Phosphorylation of Akt2 | 2 to 6-fold increase | Primary mouse chondrocytes | [2] |

| Phosphorylation of PKC | 2 to 6-fold increase | Primary mouse chondrocytes | |

| In Vitro Effects | |||

| Glycosaminoglycan (GAG) Production | Increased | Primary mouse chondrocytes | |

| Sox9 Expression | Stimulated | Maturing mouse chondrocytes | |

| Collagen Type II Production | Stimulated | Maturing mouse chondrocytes | |

| Proteoglycan 4 (Prg4) Production | Stimulated | Maturing mouse chondrocytes | |

| In Vivo Effects | |||

| Articular Cartilage Area | 15-25% increase | C57Bl/6 mice | |

| Catabolic Gene Expression | |||

| Mmp13 Expression | Suppressed | Primary mouse chondrocytes |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound in chondrocytes and a typical experimental workflow for its evaluation.

Caption: this compound Signaling Pathway in Chondrocytes.

Caption: Experimental Workflow for Evaluating this compound.

Detailed Experimental Protocols

Chondrocyte Proliferation Assay (MTT Assay)

This protocol is for assessing cell viability and proliferation based on the metabolic activity of chondrocytes.

Materials:

-

Primary chondrocytes or a chondrocyte cell line

-

96-well cell culture plates

-

Complete chondrocyte culture medium

-

This compound (and vehicle control, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed chondrocytes in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable, proliferating cells.

Glycosaminoglycan (GAG) Assay (DMMB Assay)

This colorimetric assay quantifies the amount of sulfated glycosaminoglycans (GAGs), a major component of the cartilage extracellular matrix.

Materials:

-

Chondrocyte cultures (micromass or monolayer)

-

Papain digestion buffer (0.1 M sodium phosphate, 10 mM EDTA, 10 mM cysteine-HCl, pH 6.5)

-

Papain (from papaya latex)

-

DMMB (1,9-dimethylmethylene blue) solution (16 mg DMMB, 3.04 g glycine, 2.37 g NaCl in 1 L of 0.1 M acetic acid, pH 3.0)

-

Chondroitin sulfate standards (for standard curve)

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Culture Medium: Collect the culture medium from treated and control chondrocyte cultures.

-

Cell Layer: Wash the cell layer with PBS and digest with papain digestion buffer (containing 125-250 µg/mL papain) overnight at 60°C.

-

-

Standard Curve: Prepare a serial dilution of chondroitin sulfate standards (e.g., 0 to 50 µg/mL).

-

Assay:

-

Pipette 20 µL of each standard and sample into a 96-well plate in triplicate.

-

Add 200 µL of DMMB solution to each well.

-

-

Absorbance Measurement: Immediately read the absorbance at 525 nm and 595 nm. The ratio of these absorbances is used to calculate the GAG concentration relative to the standard curve.

Western Blot Analysis for Phosphorylated Akt and PKC

This protocol details the detection of phosphorylated Akt (p-Akt) and PKC (p-PKC) to confirm the on-target effect of this compound.

Materials:

-

Chondrocyte cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-total Akt, rabbit anti-p-PKC, rabbit anti-total PKC). Specific antibody clones, suppliers, and recommended dilutions should be optimized for each experiment.

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse chondrocytes with ice-cold RIPA buffer. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

-

Detection: Wash the membrane and apply ECL substrate. Visualize the protein bands using an imaging system. Densitometry can be used to quantify the relative protein levels.

References

NSC117079: A Novel Small Molecule for Cartilage Repair and Osteoarthritis Treatment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Articular cartilage, with its limited capacity for self-repair, presents a significant challenge in the treatment of degenerative joint diseases such as osteoarthritis (OA).[1][2][3][4] A promising therapeutic strategy involves the modulation of key signaling pathways that govern chondrocyte function and cartilage homeostasis.[2] NSC117079 has emerged as a novel small molecule inhibitor with significant potential for cartilage repair. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways and workflows.

Mechanism of Action

This compound is a small molecule inhibitor of the Pleckstrin Homology domain Leucine-rich repeat Protein Phosphatases 1 and 2 (Phlpp1/2). These phosphatases act as negative regulators of critical anabolic signaling pathways in chondrocytes. By inhibiting Phlpp1/2, this compound promotes chondrocyte proliferation, stimulates the synthesis of essential extracellular matrix (ECM) components, and suppresses matrix degradation. This dual action of enhancing anabolic activity while reducing catabolism makes this compound a compelling candidate for disease modification in osteoarthritis.

The primary mechanism of this compound involves the increased phosphorylation of key downstream targets of Phlpp1/2, including AKT2, Extracellular signal-regulated kinase 1/2 (ERK1/2), and Protein Kinase C (PKC). This enhanced signaling cascade ultimately leads to the upregulation of crucial chondrogenic transcription factors and genes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Effects of this compound on Chondrocytes

| Parameter | Cell Type | Treatment | Result | Reference |

| Glycosaminoglycan (GAG) Production | Primary Mouse Articular Chondrocytes | 25 µM this compound for 6-9 days | Significantly higher GAG secretion compared to vehicle. | |

| Gene Expression (Sox9, Collagen 2, Proteoglycan 4) | Maturing Mouse Chondrocytes | 25 µM this compound | Increased production of Sox9, Collagen 2, and Proteoglycan 4. | |

| Mmp13 Expression | Mouse Chondrocytes | 25 µM this compound | Suppressed Mmp13 expression. | |

| DIPEN (Aggrecan neoepitope) Expression | Mouse Chondrocytes | 25 µM this compound (last 3 days of 9-day culture) | Reduced DIPEN levels, indicating decreased matrix degradation. | |

| Phosphorylation of AKT2, ERK1/2, PKC | Human Articular Chondrocytes, Mouse Chondrocyte Micromass Cultures | This compound (within 30 minutes) | Increased phosphorylation of AKT2 (pSer474), ERK1/2 (pT202/Y204), and PKC (pSer660). | |

| Phlpp1/2 Transcript and Protein Levels | Mouse Chondrocytes | This compound | Reduced Phlpp1 and Phlpp2 transcript and protein levels. |

Table 2: In Vivo Effects of this compound

| Parameter | Animal Model | Treatment | Result | Reference |

| Articular Cartilage Area | C57Bl/6 Mice (4-5 weeks old) | Intra-articular injection of this compound | Increased articular cartilage area by 15% on lateral and medial tibial plateaus and femoral condyles. | |

| Cartilage Degradation | Male C57Bl/6 Mice with Destabilized Medial Meniscus (DMM) model of OA | Single intra-articular injection of this compound (7 weeks post-surgery) | Attenuated articular cartilage degradation. | |

| Mechanical Allodynia | Male C57Bl/6 Mice with DMM model of OA | Single intra-articular injection of this compound (7 weeks post-surgery) | Attenuated mechanical allodynia. | |

| Locomotor Activity | Male C57Bl/6 Mice with DMM model of OA | Single intra-articular injection of this compound (7 weeks post-surgery) | Maintained normal activity levels compared to control. | |

| Prg4 Expression | Phlpp1-CKOAgcERT mice with DMM model of OA | Intra-articular injection of this compound | Increased Prg4 expression in articular chondrocytes. | |

| Pharmacokinetics (Plasma) | Mice | Intravenous injection of this compound | Eliminated from the bloodstream within 4 hours. | |

| Phlpp1, Phlpp2, and Mmp13 Levels in Articular Cartilage | Mice | Intra-articular injection of this compound | Reduced Phlpp1, Phlpp2, and Mmp13 levels. |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits Phlpp1/2, leading to increased phosphorylation and activation of AKT2, ERK1/2, and PKC, which in turn enhances chondrocyte anabolic functions and reduces catabolic activity.

Caption: A typical experimental workflow to evaluate the efficacy of this compound in cartilage repair, encompassing both in vitro and in vivo models.

Detailed Experimental Protocols

1. In Vitro Chondrocyte Micromass Culture

-

Cell Isolation: Primary articular chondrocytes are isolated from the articular cartilage of mice.

-

Micromass Seeding: A high-density cell suspension (e.g., 2 x 10^5 cells in 10 µL) is seeded as a droplet in the center of a culture well. Cells are allowed to adhere for a few hours.

-

Chondrogenic Differentiation: The culture medium is switched to a chondrogenic medium, typically DMEM supplemented with 2% FBS, Insulin-Transferrin-Selenium (ITS), 0.05 mg/mL ascorbic acid, and 10 µM β-glycerophosphate.

-

Treatment: this compound (e.g., 25 µM) or a vehicle control (e.g., 0.05% DMSO) is added to the culture medium. The medium is changed every three days.

-

Analysis:

-

Glycosaminoglycan (GAG) Quantification: After a defined culture period (e.g., 9 days), micromasses are stained with Alcian blue to visualize GAGs. For quantitative analysis, GAGs can be extracted and measured using a commercially available assay (e.g., Chondrex Glycoaminoglycans Assay).

-

Gene Expression Analysis: RNA is extracted from the micromass cultures, and quantitative real-time PCR (qPCR) is performed to measure the expression levels of chondrogenic markers such as Sox9, Col2a1 (Collagen Type II), Acan (Aggrecan), and catabolic markers like Mmp13.

-

Western Blotting: To assess signaling pathway activation, protein lysates are collected after a short treatment period (e.g., 30 minutes) with this compound. Western blotting is then used to detect the phosphorylated forms of AKT2, ERK1/2, and PKC.

-

2. In Vivo Murine Model of Osteoarthritis (Destabilization of the Medial Meniscus - DMM)

-

Animal Model: Male C57Bl/6 mice are commonly used.

-

Surgical Procedure: At a specified age (e.g., 17 weeks), surgery is performed to destabilize the medial meniscus (DMM) in one knee joint, inducing post-traumatic osteoarthritis. The contralateral joint may serve as a control.

-

Treatment: At a set time point post-surgery (e.g., 7 weeks), a single intra-articular injection of this compound or a saline control is administered into the affected joint.

-

Behavioral Analysis:

-

Mechanical Allodynia: This is measured using von Frey filaments to assess pain sensitivity.

-

Locomotor Activity: Animal movement is tracked in an open field system to evaluate mobility.

-

-

Histological Assessment: At the end of the study period (e.g., 12 weeks post-surgery), the knee joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained (e.g., with Safranin O and Fast Green) to visualize cartilage structure and assess the extent of cartilage damage.

This compound demonstrates significant promise as a therapeutic agent for cartilage repair and the treatment of osteoarthritis. Its targeted inhibition of Phlpp1/2 phosphatases effectively stimulates anabolic pathways while concurrently suppressing catabolic processes in chondrocytes. The robust in vitro and in vivo data, including increased cartilage matrix production, reduced degradation, and alleviation of OA-associated symptoms in animal models, provide a strong rationale for its further development. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

NSC117079 in Osteoarthritis Animal Models: A Technical Guide

Executive Summary: Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive degradation of articular cartilage, leading to pain and loss of mobility. Current treatments are largely palliative, highlighting the urgent need for disease-modifying osteoarthritis drugs (DMODs). NSC117079, a small molecule inhibitor of Pleckstrin Homology Domain Leucine-Rich Repeat Protein Phosphatases (PHLPP1 and PHLPP2), has emerged as a promising DMOD candidate. PHLPP phosphatases are overly abundant in human osteoarthritic chondrocytes and contribute to OA development.[1][2] This technical guide provides a comprehensive overview of the preclinical evidence for this compound in animal models of OA, detailing its mechanism of action, efficacy data, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the phosphatase activity of PHLPP1 and its isozyme PHLPP2.[2][3] In healthy cartilage, PHLPPs play a role in regulating cellular processes by dephosphorylating key signaling proteins. In osteoarthritis, PHLPP1 is aberrantly expressed in chondrocytes.[3] By inhibiting PHLPP, this compound prevents the dephosphorylation of several crucial pro-survival and anabolic signaling molecules. This leads to the sustained phosphorylation and activation of protein kinase B (AKT2), protein kinase C (PKC), and extracellular signal-regulated kinase (ERK1/2). The activation of these pathways in chondrocytes promotes the synthesis of essential extracellular matrix (ECM) components, such as aggrecan and glycosaminoglycans (GAGs), and suppresses matrix degradation, thereby protecting cartilage and potentially reversing degenerative changes.

Data Presentation: Efficacy in Preclinical Models

This compound has demonstrated significant efficacy in both in vivo animal models and in vitro studies using human osteoarthritic cartilage. The data consistently show a dual benefit: attenuation of cartilage degradation and palliative effects on pain and mobility.

In Vivo Efficacy in a Post-Traumatic OA Mouse Model

The primary animal model used to evaluate this compound is the Destabilization of the Medial Meniscus (DMM) model in mice, which mimics post-traumatic osteoarthritis (PTOA).

| Parameter | Description | Key Quantitative Results | Citations |

| Animal Model | Male C57Bl/6 mice (17 weeks old at time of surgery). | - | |

| OA Induction | Surgical Destabilization of the Medial Meniscus (DMM). | - | |

| Treatment | Single intra-articular injection of 8 μM this compound (in saline). | Injection administered 7 weeks after DMM surgery. | |

| Cartilage Integrity | Histological assessment of cartilage damage (OARSI score). | Significantly slowed articular cartilage degradation compared to saline-injected controls. | |

| Pain Behavior | Mechanical allodynia measured via von Frey assays. | Attenuated mechanical allodynia for up to five weeks post-injection. | |

| Mobility | Locomotor activity tracked in an open field system. | Treated animals maintained normal activity levels, while controls showed reduced travel distance and activity three months post-injury. | |

| Gene Expression | Analysis of lubricin expression. | Increased the number of Prg4-positive cells on the medial tibial plateau. | |

| Bone Structure | Assessment of subchondral bone. | Attenuated subchondral bone sclerosis associated with PTOA. |

In Vitro and Ex Vivo Effects on Human and Murine Cartilage

Studies on human cartilage explants from OA patients and murine chondrocyte cultures corroborate the in vivo findings, demonstrating a direct anabolic effect.

| Parameter | Description | Key Quantitative Results | Citations |

| System | Human articular cartilage explants from OA patients. | Increased glycosaminoglycan (GAG) production in 10 of 11 specimens (91%) after 14 days of incubation. | |

| Anabolic Gene Expression | Human articular cartilage explants. | Increased Aggrecan (ACAN) and Hyaluronan Synthase 2 (HAS2) transcripts. | |

| Catabolic Gene Expression | Human articular cartilage explants. | No significant changes detected in the expression of MMP3, MMP9, MMP13, ADAMTS4, or ADAMTS5. | |

| Catabolic Protein Expression | Murine chondrocyte cultures. | Suppressed Mmp13 and DIPEN (a marker of aggrecan degradation) expression. | |

| Signaling | Human articular chondrocytes. | Increased phosphorylation of AKT2, PKC, and ERK1/2. | |

| Cartilage Growth | 4-week-old C57Bl/6 mice (non-OA model). | A single 8 µM intra-articular injection increased articular cartilage area by 15-25% on tibial plateaus and femoral condyles after one week. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following sections describe the key protocols employed in the study of this compound.

DMM Surgical Model of Osteoarthritis

The DMM model is a widely accepted surgical procedure that induces joint instability, leading to progressive cartilage degeneration that closely mirrors human PTOA.

-

Animal Preparation: Male C57Bl/6 mice are anesthetized. The hair over the right knee is shaved, and the skin is disinfected.

-

Incision: A small medial parapatellar incision is made to expose the joint capsule.

-

Ligament Transection: The joint capsule is incised, and the medial meniscotibial ligament (MMTL), which anchors the medial meniscus to the tibial plateau, is carefully transected with micro-scissors. This destabilizes the medial meniscus.

-

Closure: The joint capsule and skin are sutured. Sham operations involve the same procedure but without the transection of the MMTL.

-

Post-Operative Care: Animals receive analgesics and are monitored during recovery. OA develops progressively over the subsequent weeks.

This compound Administration and Efficacy Assessment Workflow

A single intra-articular injection of this compound is administered after OA has been established, modeling a therapeutic intervention rather than a prophylactic one.

Behavioral and Histological Analyses

-

Mechanical Allodynia (von Frey Assay): Mice are placed in a chamber with a mesh floor. Calibrated von Frey filaments (e.g., 0.16g and 0.4g) are applied to the plantar surface of the paw. The withdrawal threshold or frequency is recorded as a measure of pain sensitivity.

-

Mobility (Open Field Test): Mice are placed in an open arena equipped with infrared beams (e.g., VersaMax Animal Activity Monitors). Their movement, including total distance traveled and periods of activity, is automatically recorded over a set time (e.g., 20 minutes) to assess overall mobility and exploratory behavior.

-

Histological Analysis:

-

Tissue Preparation: At the study endpoint, knee joints are harvested, fixed in 4% paraformaldehyde, and decalcified in 0.5 M EDTA.

-

Embedding and Sectioning: The joints are embedded in paraffin, and thin sections (e.g., 7 μm) are cut coronally.

-

Staining: Sections are stained with Safranin O and Fast Green. Safranin O stains proteoglycans in the cartilage matrix red/orange, while Fast Green provides a counterstain for other tissues.

-

Scoring: Cartilage degradation is quantified by blinded observers using the Osteoarthritis Research Society International (OARSI) scoring system, which grades the severity of cartilage damage.

-

Conclusion

The preclinical data strongly support the potential of this compound as a novel, dual-action DMOD for osteoarthritis. In established animal models of post-traumatic OA, a single intra-articular injection of this compound successfully reduces pain, preserves joint function, and structurally attenuates cartilage degradation and adverse bone remodeling. Its mechanism, centered on the inhibition of PHLPP1/2 and subsequent activation of anabolic signaling pathways like AKT and ERK, provides a strong biological rationale for its therapeutic effects. While further studies are needed to determine its pharmacokinetics, pharmacodynamics, and long-term safety in the joint, this compound represents a significant advancement in the search for effective OA therapies.

References

The Discovery and Development of PHLPP Inhibitor NSC117079: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pleckstrin homology (PH) domain leucine-rich repeat protein phosphatases (PHLPP) have emerged as critical regulators of major cell signaling pathways, acting as tumor suppressors by terminating pro-survival signals.[1][2] The two main isoforms, PHLPP1 and PHLPP2, directly dephosphorylate and inactivate key kinases such as Akt and Protein Kinase C (PKC), thereby inhibiting cellular proliferation and inducing apoptosis.[1][3][4] The discovery of small molecule inhibitors of PHLPP, therefore, represents a promising therapeutic strategy for diseases where cell survival pathways are suppressed, such as in neurodegenerative disorders and conditions requiring tissue regeneration. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of NSC117079, a novel small-molecule inhibitor of PHLPP.

Discovery of this compound

This compound was identified through a combination of chemical and virtual screening of the National Cancer Institute (NCI) repository. The initial discovery process involved screening the NCI's Diversity Set for compounds that could inhibit the purified phosphatase domain of PHLPP2 in vitro. This was followed by virtual screening of selected libraries from the open NCI database, which were docked into a virtual model of the PHLPP2 phosphatase domain. This dual-screening approach led to the identification of two structurally diverse compounds, including this compound, that selectively inhibit PHLPP.

Mechanism of Action

This compound functions as an uncompetitive inhibitor of PHLPP. It is predicted to bind to a hydrophobic cleft near the active site and interact with one of the Mn²⁺ ions essential for phosphatase activity. By inhibiting PHLPP, this compound prevents the dephosphorylation of the hydrophobic motif of Akt (Ser473 in Akt1), leading to a sustained activation of Akt signaling. This, in turn, promotes cell survival and proliferation. Studies have shown that this compound is not specific for PHLPP1 versus PHLPP2 but does exhibit selectivity for PHLPP over other phosphatases.

Beyond direct inhibition of phosphatase activity, this compound has been observed to have a dual mechanism of action. It not only rapidly increases the phosphorylation of intracellular substrates within 30 minutes but also leads to a sustained suppression of PHLPP1 and PHLPP2 mRNA and protein expression.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound based on available literature.

| Parameter | Value | Cell/System | Reference |

| IC50 (in cells) | ~30 µM | Glioblastoma cells | |

| Effective Concentration | 30 µM | Neutrophils | |

| Effective Concentration | 25 µM | Mouse Chondrocytes | |

| Half-life (in vivo) | ~1 hour | Mice (intravenous) |

Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. The Ki value is the inhibition constant, which reflects the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a higher binding affinity. The relationship between IC50 and Ki can be influenced by experimental conditions, such as substrate concentration. It is important to consider that combining IC50 or Ki values from different sources can be a source of significant noise due to variations in assay conditions.

Key Signaling Pathways and Experimental Workflows

PHLPP Signaling Pathway

PHLPP acts as a key negative regulator in several critical signaling cascades. The diagram below illustrates the central role of PHLPP in dephosphorylating and inactivating Akt, PKC, and S6K, thereby suppressing cell survival and proliferation. It also highlights PHLPP's role in activating the pro-apoptotic kinase Mst1.

Caption: PHLPP Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Screening PHLPP Inhibitors

The discovery of this compound involved a multi-step screening process. The following diagram outlines a generalized workflow for identifying and validating PHLPP inhibitors.

Caption: A generalized experimental workflow for the discovery and validation of PHLPP inhibitors.

Detailed Experimental Protocols

While specific, detailed step-by-step protocols are often proprietary or vary between laboratories, the following outlines the general methodologies employed in the characterization of this compound.

In Vitro Phosphatase Assay

-

Objective: To determine the direct inhibitory effect of this compound on the phosphatase activity of purified PHLPP.

-

Methodology:

-

Protein Purification: The phosphatase domain of PHLPP2 is expressed and purified.

-

Substrate: A phosphorylated peptide substrate that is a known target of PHLPP is used.

-

Reaction: The purified PHLPP2 enzyme is incubated with the substrate in the presence and absence of varying concentrations of this compound.

-

Detection: The amount of dephosphorylated product is quantified, typically using a colorimetric or fluorescent assay that detects free phosphate.

-

Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

-

Cell-Based Akt Phosphorylation Assay

-

Objective: To assess the ability of this compound to increase Akt phosphorylation in a cellular context.

-

Methodology:

-

Cell Culture: A suitable cell line (e.g., glioblastoma cells) is cultured under standard conditions.

-

Treatment: Cells are treated with various concentrations of this compound for a specified period.

-

Lysis: Cells are lysed to extract total protein.

-

Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated Akt (Ser473) and total Akt.

-

Detection and Quantification: The bands are visualized using a secondary antibody conjugated to a detection enzyme or fluorophore. The intensity of the phosphorylated Akt band is normalized to the total Akt band to determine the relative increase in phosphorylation.

-

Apoptosis Assay

-

Objective: To determine if the inhibition of PHLPP by this compound can protect cells from apoptosis.

-

Methodology:

-

Induction of Apoptosis: Cells are treated with a pro-apoptotic agent (e.g., etoposide or staurosporine) in the presence or absence of this compound.

-

Apoptosis Detection: Apoptosis can be measured using various methods:

-

Caspase Activity Assay: Measuring the activity of executioner caspases (e.g., caspase-3/7).

-

Annexin V Staining: Detecting the externalization of phosphatidylserine on the outer leaflet of the plasma membrane, an early marker of apoptosis, via flow cytometry.

-

TUNEL Assay: Detecting DNA fragmentation, a hallmark of late-stage apoptosis.

-

-

Analysis: The percentage of apoptotic cells is quantified and compared between the different treatment groups.

-

Conclusion

This compound is a valuable tool compound for studying the roles of PHLPP in various cellular processes and disease models. Its discovery through a combination of chemical and virtual screening highlights the power of integrated approaches in modern drug discovery. The dual mechanism of action, involving both direct enzymatic inhibition and suppression of PHLPP expression, makes it a potent modulator of the Akt signaling pathway. Further research and development of this compound and other PHLPP inhibitors may lead to novel therapeutic strategies for a range of diseases characterized by impaired cell survival and regeneration.

References

- 1. Pleckstrin Homology Domain Leucine-rich Repeat Protein Phosphatase (PHLPP): A New Player in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PHLPP Signaling in Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PHLPPing the Script: Emerging Roles of PHLPP Phosphatases in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Small Molecule Inhibitors of the PH Domain Leucine-Rich Repeat Protein Phosphatase (PHLPP) by Chemical and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NSC117079 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of NSC117079, a novel small molecule inhibitor of Pleckstrin Homology Domain Leucine-Rich Repeat Protein Phosphatase (PHLPP), in cell culture experiments. This compound has been shown to promote chondrocyte maturation and matrix production, making it a valuable tool for osteoarthritis research and cartilage regeneration studies.[1][2] It functions by inhibiting PHLPP, leading to increased phosphorylation and activation of key downstream signaling proteins such as Akt, ERK1/2, and PKC.[3]

Data Presentation

The following tables summarize the quantitative data reported for this compound in various experimental settings.

Table 1: In Vitro Efficacy of this compound on Neutrophil Adhesion

| Treatment Condition | Concentration | Neutrophil Adhesion (%) |

| Control | - | 9.0 ± 2.4 |

| This compound | 30 µM | 27.0 ± 8.0 |

| GM-CSF | 50 ng/mL | 22.9 ± 6.0 |

| GM-CSF + this compound | 50 ng/mL + 30 µM | 47.6 ± 10.9 |

| Data from a study on neutrophil adhesion to plated fibrinogen, indicating that this compound enhances both basal and GM-CSF-induced adhesion.[3] |

Table 2: In Vivo Efficacy of this compound on Articular Cartilage

| Treatment Group | Outcome Measure | Result |

| This compound | Increase in articular cartilage area | 15% increase in C57Bl/6 mice |

| Result observed one week after intra-articular injection in 4-week-old male C57Bl/6 mice.[1] |

Experimental Protocols

General Cell Culture Protocol for Human Articular Chondrocytes

This protocol outlines the basic procedures for culturing human articular chondrocytes, a primary cell type for studying the effects of this compound on cartilage biology.

Materials:

-

Human Articular Chondrocytes (HAC)

-

Chondrocyte Growth Medium (e.g., DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 25 µg/ml L-ascorbic acid)

-

This compound (stock solution prepared in DMSO)

-

Tissue culture flasks or plates

-

Incubator (37°C, 5% CO2)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Thawing and Seeding:

-

Thaw cryopreserved human articular chondrocytes rapidly in a 37°C water bath.

-

Transfer the cells to a sterile centrifuge tube containing pre-warmed Chondrocyte Growth Medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh growth medium and count the cells.

-

Seed the cells at a density of 1 x 10^4 cells/cm² in tissue culture flasks or plates.

-

-

Cell Maintenance:

-

Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

-

Change the medium every 2-3 days.

-

Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock.

-

When cells are at the desired confluency, replace the old medium with fresh Chondrocyte Growth Medium containing the desired concentration of this compound. A final concentration of 1-30 µM can be used as a starting point for dose-response experiments.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the cells for the desired time period (e.g., 30 minutes for signaling studies, 24-72 hours for matrix production assays).

-

Western Blot Analysis of Akt, ERK, and PKC Phosphorylation

This protocol describes the detection of changes in the phosphorylation status of key signaling proteins in response to this compound treatment.

Materials:

-

Chondrocytes treated with this compound (as described above)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-PKC, anti-total-PKC)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Add ice-cold RIPA buffer to the cells and scrape them off the plate.

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

-

Run the gel and transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the phosphorylated protein levels to the total protein levels for each target.

-

Glycosaminoglycan (GAG) Production Assay

This protocol measures the production of glycosaminoglycans, a key component of the cartilage extracellular matrix, by chondrocytes treated with this compound.

Materials:

-

Chondrocyte cultures treated with this compound for 48-72 hours

-

Papain digestion buffer (0.1 M sodium phosphate, 10 mM EDTA, 10 mM L-cysteine, pH 6.5)

-

1,9-Dimethylmethylene blue (DMMB) dye solution

-

Chondroitin sulfate standard

-

96-well microplate

-

Plate reader

Procedure:

-

Sample Preparation:

-

Collect the cell culture medium and the cell layer separately.

-

Digest the cell layer with papain digestion buffer overnight at 60°C.

-

-

DMMB Assay:

-

Add a small volume of the digested cell layer lysate or the collected medium to a 96-well plate.

-

Prepare a standard curve using known concentrations of chondroitin sulfate.

-

Add the DMMB dye solution to all wells.

-

Immediately read the absorbance at 525 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the GAG concentration in the samples by comparing their absorbance to the standard curve.

-

Normalize the GAG content to the total protein or DNA content of the cell layer.

-

Visualizations

Caption: Signaling pathway of this compound in chondrocytes.

Caption: General experimental workflow for studying this compound in chondrocytes.

References

Application Notes and Protocols for NSC117079 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC117079 is a small molecule inhibitor of the Pleckstrin Homology domain Leucine-rich repeat Protein Phosphatases 1 and 2 (PHLPP1/2). These phosphatases are key negative regulators of several critical cell signaling pathways. By inhibiting PHLPP1/2, this compound promotes the phosphorylation and activation of downstream targets, including the pro-survival kinase Akt and protein kinase C (PKC), as well as influencing the MAPK/ERK pathway. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, with a particular focus on its effects on chondrocytes and related signaling pathways.

Mechanism of Action

This compound functions by inhibiting the phosphatase activity of PHLPP1 and PHLPP2. This leads to an increase in the phosphorylation of key downstream signaling molecules at their hydrophobic motifs. The primary consequence of PHLPP inhibition by this compound is the activation of the PI3K/Akt signaling cascade, which plays a crucial role in cell survival, proliferation, and metabolism.

Caption: this compound inhibits PHLPP1/2, preventing dephosphorylation of Akt at Ser473, which promotes downstream signaling.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound in various in vitro assays.

| Parameter | Cell Type/Assay | Value | Reference |

| IC50 (Akt Phosphorylation) | Neuronal Cells | ~30 µM | [1] |

| IC50 (GAG Production) | Primary Mouse Chondrocytes | 4 µM (NSC45586, a related compound) | [2] |

| Effective Concentration | Primary Rat Cortical Neurons | 50 µM | [3] |

| Effective Concentration | Human Articular Chondrocytes | Not Specified | [4] |

| Effect on Gene Expression in Chondrocytes | Treatment | Result | Reference |

| Sox9 | This compound | Stimulated Production | [2] |

| Collagen 2 (COL2A1) | This compound | Stimulated Production | |

| Aggrecan (ACAN) | This compound | Stimulated Production | |

| Proteoglycan 4 (PRG4) | This compound | Stimulated Production | |

| MMP13 | This compound | Suppressed Expression | |

| PHLPP1/2 | This compound | Reduced mRNA and Protein Levels |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability and proliferation.

Caption: Workflow for assessing cell viability using the MTT assay.

Materials:

-

Cells of interest (e.g., primary chondrocytes, cancer cell lines)

-

Complete cell culture medium

-

This compound stock solution (e.g., in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value if applicable.

Western Blot Analysis of Protein Phosphorylation

This protocol is to assess the effect of this compound on the phosphorylation of PHLPP substrates like Akt.

Materials:

-

Cells of interest cultured in 6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-